The synthesis of DB02859 involves several methodologies that can vary based on the desired purity and yield. Common methods include:
The molecular structure of DB02859 can be represented using standard chemical notation. The compound's structure typically includes:
DB02859 participates in various chemical reactions, which can be categorized as follows:
The mechanism of action for DB02859 relates to its interaction with biological targets, which may include:
DB02859 exhibits several physical and chemical properties that are crucial for its application:
DB02859 has potential applications across various scientific fields:
Soraphen A (DrugBank ID: DB02859) is a complex macrocyclic polyketide belonging to the macrolide class of natural products. Its core structure consists of a 25-membered lactone ring incorporating multiple oxygen-containing functional groups, including hydroxyl, methoxy, and hemiketal moieties [1] [5]. The macrolide backbone is further characterized by:
This intricate architecture places Soraphen A within the broader family of polyketide-derived macrolides, distinct from classical antibacterial macrolides due to its larger ring size and specific biological activity. The structural complexity is reflected in its molecular formula (C₂₉H₄₄O₈) and average molecular weight of 520.6549 g/mol [1]. X-ray crystallographic studies of related macrolides reveal that their three-dimensional conformation is critical for biological activity, with the spatial orientation of functional groups determining target binding affinity [2].
Table 1: Key Structural Features of Soraphen A
Structural Element | Chemical Characteristics | Biological Significance |
---|---|---|
Macrolactone ring | 25-membered ring with ester bond | Core scaffold for target interaction |
Hemiketal group | C1-C2 bridge forming bicyclic system | Stabilizes ring conformation |
Methoxy groups | At C5, C6, and C16 positions | Modulate hydrophobicity and membrane penetration |
Benzyl moiety | Attached to tetrahydropyran ring | Enhances target binding affinity |
α,β-unsaturated enoate | Conjugated double bond system | Electronic properties influencing reactivity |
The systematic IUPAC name for Soraphen A is (1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one [1] [5]. This nomenclature precisely defines:
The stereochemical complexity is further evidenced by the compound's specific optical rotation and crystallographic data. The defined stereochemistry at C1, C2, C5, C10, C11, C14, C15, C16, C17, and C18 positions creates a unique three-dimensional structure essential for its biological activity as an acetyl-CoA carboxylase inhibitor [1] [7]. The absolute configuration was determined through X-ray diffraction studies of crystalline derivatives and comparison with known stereochemical templates of related macrolides [5].
Soraphen A was originally isolated from the myxobacterium Sorangium cellulosum strain So ce56, a soil-dwelling microorganism renowned for its complex secondary metabolism [3] [8]. Key aspects of its discovery and source include:
Mechanism of ActionSoraphen A functions as a potent allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), specifically targeting both ACC1 (cytosolic) and ACC2 (mitochondrial) isoforms in mammals [1] [4] [9]. Its inhibitory mechanism involves:
Table 2: Comparative Effects on ACC Isoforms
Parameter | ACC1 (Cytosolic Isoform) | ACC2 (Mitochondrial Isoform) |
---|---|---|
Primary Function | Fatty acid synthesis | Regulation of fatty acid oxidation |
Tissue Distribution | Lipogenic tissues (liver, adipose) | Oxidative tissues (liver, muscle, heart) |
Inhibition by Soraphen A | IC₅₀ ~15-50 nM | IC₅₀ ~15-50 nM |
Metabolic Consequence of Inhibition | Reduced hepatic triglyceride synthesis | Increased mitochondrial β-oxidation |
Therapeutic ImplicationsResearch into Soraphen A's ACC inhibition has revealed significant pharmacological potential:
Research ApplicationsBeyond direct therapeutic applications, Soraphen A serves as:
Table 3: Summary of Soraphen A (DB02859) Characteristics
Category | Identifiers & Properties |
---|---|
Systematic Name | (1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one |
Registry Numbers | CAS: 122547-72-2; ChEBI: 9200; DrugBank: DB02859 |
Molecular Formula | C₂₉H₄₄O₈ |
Molecular Weight | 520.6549 g/mol (average) |
Chemical Classification | Macrolide / Polyketide |
Natural Source | Sorangium cellulosum So ce56 |
Primary Target | Acetyl-CoA Carboxylase (ACC1 & ACC2) |
Therapeutic Potential | Anti-steatotic agent for fatty liver disorders |
The unique structural and mechanistic properties of Soraphen A continue to make it a valuable compound for investigating lipid metabolism regulation and developing novel therapies for metabolic diseases. Its complex macrolide architecture serves as both a challenge and inspiration for synthetic chemists aiming to create optimized ACC inhibitors without the hypertriglyceridemic side effect [4] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7